Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C7H12N4O2. It consists of a pyrazole ring substituted with an ethyl group, a hydrazino group, and a carboxylate group. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 184.20 g/mol
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate involves several steps. One common synthetic route is as follows:
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Hydrazinolysis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate: : Ethyl 3-methyl-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate to form the hydrazino derivative.
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Ethyl Esterification: : The hydrazino compound is then esterified with ethanol to yield this compound.
Industrial Production: Industrial-scale production methods typically involve optimization of reaction conditions, purification, and scalability. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur at the pyrazole ring.
- Other reagents specific to the desired reaction pathway.
Hydrazine hydrate: Used for hydrazinolysis.
Ethanol: Reacts with the hydrazino compound to form the ethyl ester.
Major Products: The major products depend on the specific reaction conditions. For example, hydrazinolysis yields this compound as the primary product.
Scientific Research Applications
Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity.
Medicine: Studied for its pharmacological properties.
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, similar compounds include:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Shares some structural features.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another related compound.
Properties
CAS No. |
31697-11-7 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-3-13-7(12)5-4(2)10-11-6(5)9-8/h3,8H2,1-2H3,(H2,9,10,11) |
InChI Key |
VLINEBUOHOGPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NN)C |
Origin of Product |
United States |
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